molecular formula C14H14BrFN4 B12240190 5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12240190
M. Wt: 337.19 g/mol
InChI Key: NKOQAFCMYOAEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diaryl compounds .

Scientific Research Applications

5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring allows for binding to neurotransmitter receptors, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carbaldehyde

Uniqueness

5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H14BrFN4

Molecular Weight

337.19 g/mol

IUPAC Name

5-bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H14BrFN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8H2

InChI Key

NKOQAFCMYOAEMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.